4-Cyclopropoxy-3-methylpyridine
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Overview
Description
4-Cyclopropoxy-3-methylpyridine is an organic compound with the molecular formula C₉H₁₁NO and a molecular weight of 149.19 g/mol This compound is characterized by a pyridine ring substituted with a cyclopropoxy group at the 4-position and a methyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropoxy-3-methylpyridine can be achieved through several methods. One common approach involves the reaction of 3-methylpyridine with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: These methods often involve the use of catalysts and controlled reaction conditions to ensure high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 4-Cyclopropoxy-3-methylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in DMF for nucleophilic substitution reactions.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Various substituted pyridine compounds depending on the nucleophile used.
Scientific Research Applications
4-Cyclopropoxy-3-methylpyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: Used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-3-methylpyridine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or biochemical effects .
Comparison with Similar Compounds
3-Methylpyridine: A positional isomer with the methyl group at the 3-position.
4-Methylpyridine: Another isomer with the methyl group at the 4-position.
4-Cyclopropylpyridine: Similar structure but with a cyclopropyl group instead of a cyclopropoxy group.
Uniqueness: 4-Cyclopropoxy-3-methylpyridine is unique due to the presence of both a cyclopropoxy group and a methyl group on the pyridine ring. This combination of substituents can influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C9H11NO |
---|---|
Molecular Weight |
149.19 g/mol |
IUPAC Name |
4-cyclopropyloxy-3-methylpyridine |
InChI |
InChI=1S/C9H11NO/c1-7-6-10-5-4-9(7)11-8-2-3-8/h4-6,8H,2-3H2,1H3 |
InChI Key |
SXZOPCLQBUKCOG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CN=C1)OC2CC2 |
Origin of Product |
United States |
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